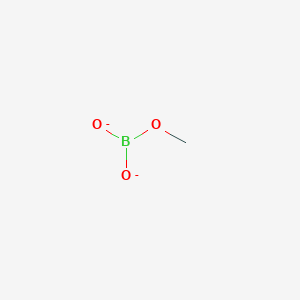

Methylborate

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

CAS No. |

37210-98-3 |

|---|---|

Molecular Formula |

CH3BO3-2 |

Molecular Weight |

73.85 g/mol |

IUPAC Name |

methoxy(dioxido)borane |

InChI |

InChI=1S/CH3BO3/c1-5-2(3)4/h1H3/q-2 |

InChI Key |

MLSKXPOBNQFGHW-UHFFFAOYSA-N |

Canonical SMILES |

B([O-])([O-])OC |

Origin of Product |

United States |

Foundational & Exploratory

The Molecular Architecture of Trimethyl Borate: A Technical Guide

Introduction: Trimethyl borate (B1201080), with the chemical formula B(OCH₃)₃, is an organoboron compound of significant interest in synthetic chemistry.[1] It serves as a crucial intermediate in the production of sodium borohydride (B1222165) and as a versatile reagent in organic synthesis, notably in the formation of boronic acids for Suzuki-Miyaura cross-coupling reactions.[1][2] Structurally, it is the simplest borate ester, derived from the formal condensation of boric acid with three equivalents of methanol (B129727).[3] This guide provides an in-depth analysis of the molecular structure of trimethyl borate, supported by quantitative data, experimental protocols, and visualizations of its chemical behavior.

Molecular Structure and Geometry

The molecular structure of trimethyl borate is characterized by a central boron atom covalently bonded to three methoxy (B1213986) (-OCH₃) groups.[4] In the gas phase, the molecule adopts a planar geometry.[5] The central boron atom is sp² hybridized, resulting in a trigonal planar arrangement of the three oxygen atoms around it.[5] This configuration minimizes electron pair repulsion, leading to a stable, symmetrical structure. The overall molecule is a colorless, moisture-sensitive liquid at room temperature.[6]

Figure 1: 2D representation of Trimethyl Borate's core structure.

Quantitative Structural Data

The precise geometric parameters of trimethyl borate have been determined through neutron and X-ray powder diffraction experiments.[5] These studies provide accurate measurements of bond lengths and confirm the local geometry around each atom. The key structural parameters are summarized in the table below.

| Parameter | Value | Reference |

| Bond Lengths | ||

| B-O Bond Length | 1.38 Å | |

| C-O Bond Length | 1.44 Å | [7] |

| C-H Bond Length (average) | 1.10 Å | [7] |

| Geometry & Bond Angles | ||

| Geometry around Boron (B) | Trigonal Planar | [7] |

| O-B-O Bond Angle | ~120° | [8][9] |

| Geometry around Oxygen (O) | Bent | [7] |

| B-O-C Bond Angle | ~120° | [7] |

| Geometry around Carbon (C) | Tetrahedral | [7] |

| Crystal System Data | ||

| Crystal System | Hexagonal | |

| Space Group | P6₃/m | [5] |

| Unit Cell Parameter 'a' | 6.950(8) Å (at 15 K) | [5] |

| Unit Cell Parameter 'c' | 6.501(3) Å (at 15 K) | [5] |

Experimental Protocols

Protocol for Molecular Structure Determination: Single-Crystal X-ray Diffraction

While the specific data presented above were obtained from powder diffraction, single-crystal X-ray diffraction (SCXD) is the gold standard for unambiguously determining the three-dimensional structure of small molecules.[10] A general protocol is outlined below.

-

Crystal Growth: High-quality single crystals of trimethyl borate are grown. Due to its low melting point (-34 °C) and high volatility, this would be performed in a sealed capillary at low temperatures using techniques such as slow evaporation from a suitable solvent or slow cooling of the liquid phase.

-

Crystal Mounting: A suitable single crystal is selected under a microscope and mounted on a goniometer head, typically using cryo-protection techniques to maintain its integrity under the X-ray beam and low-temperature data collection conditions.

-

Data Collection: The mounted crystal is placed in a single-crystal X-ray diffractometer. The crystal is cooled (e.g., to 100 K) in a stream of cold nitrogen gas to reduce thermal motion. It is then irradiated with a monochromatic X-ray beam and rotated. The diffracted X-rays are recorded on a detector, generating a unique diffraction pattern.

-

Structure Solution and Refinement: The diffraction data is processed to determine the unit cell dimensions and space group. The positions of the atoms in the crystal lattice are determined using computational methods (e.g., direct methods or Patterson synthesis). This initial model is then refined against the experimental data, adjusting atomic positions, and thermal parameters to achieve the best fit between the calculated and observed diffraction patterns. This process yields the final, high-precision molecular structure, including all bond lengths and angles.[10]

Protocol for Synthesis: Esterification of Boric Acid

A common and straightforward laboratory method for preparing trimethyl borate is the direct esterification of boric acid with methanol.[4]

-

Apparatus Setup: A round-bottom flask is equipped with a reflux condenser and a drying tube to protect the reaction from atmospheric moisture.

-

Reactant Charging: Boric acid (H₃BO₃) and an excess of dry methanol (CH₃OH) are added to the flask. A catalytic amount of a strong acid, such as concentrated sulfuric acid, is often added to accelerate the reaction.[4]

-

Reaction: The mixture is heated to reflux. The esterification is a reversible reaction, and the water produced must be removed to drive the equilibrium towards the product side. B(OH)₃ + 3 CH₃OH ⇌ B(OCH₃)₃ + 3 H₂O

-

Purification (Distillation): Trimethyl borate forms a low-boiling azeotrope with methanol (boiling point ~54 °C).[11] This azeotrope is distilled from the reaction mixture, effectively removing the product as it is formed and driving the reaction to completion.

-

Isolation: To obtain pure trimethyl borate, the azeotrope must be broken. This can be achieved by chemical means, for example, by adding a boron trihalide to react with the remaining methanol.[4] Subsequent fractional distillation yields pure trimethyl borate (boiling point 68-69 °C).

Chemical Pathways and Logical Relationships

Hydrolysis Pathway

Trimethyl borate is highly susceptible to hydrolysis, readily reacting with water to revert to boric acid and methanol.[4] This reaction is rapid and is a critical consideration for the handling and storage of the compound.

Figure 2: Reaction pathway for the hydrolysis of Trimethyl Borate.

Workflow for Boronic Acid Synthesis (Suzuki Coupling Precursor)

A primary application of trimethyl borate in drug development and organic synthesis is its use as a precursor for boronic acids (ArB(OH)₂), which are essential partners in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions.[1] The logical workflow involves two main steps.

Figure 3: Logical workflow for the synthesis of boronic acids from Trimethyl Borate.

References

- 1. Trimethyl borate - Wikipedia [en.wikipedia.org]

- 2. TRIMETHYL BORATE - Ataman Kimya [atamanchemicals.com]

- 3. Trimethyl borate | B(OCH3)3 | CID 8470 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Trimethyl borate - Sciencemadness Wiki [sciencemadness.org]

- 5. researchgate.net [researchgate.net]

- 6. Page loading... [guidechem.com]

- 7. next-gen.materialsproject.org [next-gen.materialsproject.org]

- 8. What bond angles do you expect for each of the following? - McMurry 8th Edition Ch 8 Problem 49 [pearson.com]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. pubs.acs.org [pubs.acs.org]

methylborate synthesis from boric acid and methanol

An In-depth Technical Guide to the Synthesis of Trimethyl Borate (B1201080) from Boric Acid and Methanol (B129727)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of trimethyl borate from the esterification of boric acid and methanol. The document details the underlying chemical principles, optimized experimental protocols, and critical parameters influencing reaction yield and product purity.

Executive Summary

The synthesis of trimethyl borate, a key reagent in organic chemistry and a precursor for sodium borohydride, is primarily achieved through the acid-catalyzed esterification of boric acid with methanol.[1][2] The reaction is reversible and necessitates strategic interventions to drive the equilibrium toward product formation. A significant challenge in this synthesis is the formation of a low-boiling azeotrope between trimethyl borate and methanol, which complicates the isolation of the pure product.[3][4][5] This guide outlines detailed methodologies for the initial synthesis via reflux and distillation, followed by advanced protocols for breaking the azeotrope to achieve high-purity trimethyl borate.

Reaction Mechanism and Stoichiometry

The synthesis proceeds via a classic Fischer-Speier esterification mechanism. Boric acid reacts with three equivalents of methanol to produce one equivalent of trimethyl borate and three equivalents of water.

Reaction Equation: B(OH)₃ + 3 CH₃OH ⇌ B(OCH₃)₃ + 3 H₂O

The reaction is an equilibrium process. To achieve high yields, the equilibrium must be shifted to the right, favoring the products. This is typically accomplished by using a large excess of methanol and by removing water as it is formed.[5] A strong acid catalyst, such as sulfuric acid, is employed not only to accelerate the reaction but also to act as a dehydrating agent, sequestering the water produced.[5]

Experimental Protocols

This section provides detailed methodologies for the synthesis and purification of trimethyl borate.

Protocol 1: Synthesis of the Trimethyl Borate-Methanol Azeotrope

This procedure focuses on the initial esterification and collection of the azeotropic mixture.

Materials and Reagents:

-

Boric Acid (H₃BO₃)

-

Methanol (CH₃OH), anhydrous

-

Sulfuric Acid (H₂SO₄), concentrated (98%)

-

Round-bottom flask

-

Reflux condenser

-

Heating mantle

-

Magnetic stirrer and stir bar

-

Distillation apparatus (fractional distillation setup recommended)

Procedure:

-

Reactant Charging: In a round-bottom flask equipped with a magnetic stir bar, combine boric acid and a significant excess of methanol. A common molar ratio is 1 mole of boric acid to 8-16 moles of methanol.[3][6][7] For example, use 61.8 g (1 mole) of boric acid and 256 g (8 moles or ~324 mL) of methanol.[6]

-

Catalyst Addition: Slowly and carefully add concentrated sulfuric acid to the mixture while stirring.[5] A typical catalytic amount is 2-5% of the total reaction volume (e.g., 5-10 mL for the quantities above). The addition is exothermic, so cooling may be necessary.[5]

-

Reflux: Attach a reflux condenser to the flask and heat the mixture to a gentle reflux (approximately 65-70°C). Maintain reflux for 30 minutes to 4 hours.[3] A longer reflux time generally leads to higher conversion.

-

Distillation: After reflux, reconfigure the apparatus for fractional distillation.[5] Heat the reaction mixture and collect the distillate that comes over at the boiling point of the azeotrope, which is approximately 54-55°C.[5][6] This collected fraction is the trimethyl borate-methanol azeotrope.

Protocol 2: Breaking the Azeotrope and Purification

This protocol describes the separation of pure trimethyl borate from the azeotrope using sulfuric acid extraction.

Materials and Reagents:

-

Trimethyl Borate-Methanol Azeotrope (from Protocol 1)

-

Sulfuric Acid (H₂SO₄), concentrated

-

Separatory funnel

-

Anhydrous drying agent (e.g., anhydrous calcium chloride)

-

Fractional distillation apparatus

Procedure:

-

Sulfuric Acid Extraction: Place the collected azeotrope into a separatory funnel. Add concentrated sulfuric acid in small portions, shaking vigorously after each addition.[6] A typical ratio is 10-15 mL of H₂SO₄ per 100 mL of azeotrope. The sulfuric acid will react with and sequester the methanol.

-

Phase Separation: Allow the mixture to stand. Two distinct layers will form. The upper layer is the trimethyl borate, while the lower layer consists of the sulfuric acid and methanol.[6]

-

Separation and Drying: Carefully separate and remove the lower acidic layer. Transfer the upper trimethyl borate layer to a clean, dry flask. Add a drying agent like anhydrous calcium chloride to remove any residual water and allow it to stand for several hours.[6]

-

Final Distillation: Decant the dried trimethyl borate into a distillation flask and perform a final fractional distillation. Collect the fraction boiling at the literature value for pure trimethyl borate, approximately 68-69°C.[7] This yields the high-purity product.

Data Presentation

The following tables summarize key quantitative data from various synthesis and purification methods.

Table 1: Reaction Conditions and Yields for Trimethyl Borate Synthesis

| Starting Material | Molar Ratio (Methanol:Boron Source) | Catalyst/Agent | Reaction Time | Temperature | Product | Yield | Reference |

| Boric Acid | 8:1 | None specified | - | Distillation | Azeotrope (71.8% TMB) | 42.5% | [6] |

| Boric Acid | 16:1 | None specified | - | Distillation | Azeotrope (66.0% TMB) | 65.0% | [6] |

| Boric Acid | ~5.4:1 | Sulfuric Acid | 30 min reflux | Reflux | TMB in Methanol | Not Quantified | |

| Barium Perborate | 16:1 | Nitric Acid | 4 hours | Esterification | TMB | 77.7% | [3] |

| Boric Acid | 4.5:1 - 6:1 | Conversion Agent | 0.5 - 2 hours | 60-120°C | TMB | 80-85% (Boric Acid Conversion) | [8] |

Table 2: Azeotrope Properties and Purification Data

| Property/Method | Description | Value/Result | Reference(s) |

| Azeotrope Composition | Trimethyl Borate (TMB) by weight | ~70-77% | [1][3][5][6] |

| Methanol by weight | ~23-30% | [1][5] | |

| Azeotrope Boiling Point | At atmospheric pressure | 54-55°C | [3][5] |

| Purification Method | Sulfuric Acid Extraction | Yielded 91.5-96% pure TMB | [6] |

| Calcium Chloride Treatment | Upper liquid phase became 95.8% TMB | [6] | |

| Zinc Chloride Treatment | Yielded 98.6% pure TMB | [6] | |

| Lithium Chloride Separation | Effective phase separation | [7][9] |

Visualization of Workflows and Influencing Factors

Visual diagrams help clarify the experimental process and the interplay of reaction variables.

The success of the synthesis is highly dependent on controlling variables that influence the reaction equilibrium.

Conclusion

The synthesis of trimethyl borate from boric acid and methanol is a well-established yet nuanced process. High yields and purity are contingent upon effectively managing the reaction equilibrium and efficiently separating the product from its azeotrope with methanol. The use of excess methanol, an acid catalyst, and azeotropic distillation are standard procedures for the initial synthesis. Subsequent purification via chemical means, such as sulfuric acid extraction, followed by fractional distillation, is crucial for obtaining high-purity trimethyl borate suitable for advanced applications in research and drug development. The protocols and data presented herein provide a robust framework for the successful laboratory-scale production of this versatile chemical compound.

References

- 1. A Class of Borate Ester: Trimethyl Borate | Borates Today [borates.today]

- 2. TRIMETHYL BORATE - Ataman Kimya [atamanchemicals.com]

- 3. environment.scientific-journal.com [environment.scientific-journal.com]

- 4. researchgate.net [researchgate.net]

- 5. youtube.com [youtube.com]

- 6. digitalcommons.njit.edu [digitalcommons.njit.edu]

- 7. Sciencemadness Discussion Board - trimethyl borate - Powered by XMB 1.9.11 [sciencemadness.org]

- 8. CN104478916A - Method for preparing trimethyl borate at high conversion rate - Google Patents [patents.google.com]

- 9. dergipark.org.tr [dergipark.org.tr]

An In-depth Technical Guide to the Physical Properties of Liquid Trimethyl Borate

For Researchers, Scientists, and Drug Development Professionals

Introduction

Trimethyl borate (B1201080) (TMB), with the chemical formula B(OCH₃)₃, is a colorless, volatile liquid that serves as a versatile reagent and intermediate in a multitude of chemical processes.[1][2][3] Its utility spans from organic synthesis, where it is a precursor to boronic acids and sodium borohydride, to applications in soldering fluxes, fire retardants, and as a solvent. A thorough understanding of its physical properties is paramount for its safe handling, application, and the development of new technologies. This guide provides a comprehensive overview of the key physical characteristics of liquid trimethyl borate, detailed experimental protocols for their measurement, and visual representations of these methodologies.

Core Physical Properties

The physical behavior of trimethyl borate under various conditions is dictated by a set of fundamental properties. These have been determined experimentally and are summarized below.

Quantitative Data Summary

For ease of reference and comparison, the principal physical properties of trimethyl borate are presented in the following tables.

Table 1: General and Thermal Properties

| Property | Value | Conditions |

| Molecular Formula | C₃H₉BO₃ | |

| Molar Mass | 103.91 g/mol | |

| Appearance | Colorless liquid | Standard Temperature and Pressure |

| Melting Point | -34 °C to -29 °C | |

| Boiling Point | 68 °C to 69 °C | At 1013 hPa |

Table 2: Density and Optical Properties

| Property | Value | Conditions |

| Density | 0.932 g/mL | At 20 °C |

| Refractive Index (n_D) | 1.346 | At 20 °C |

Table 3: Vapor and Other Properties

| Property | Value | Conditions |

| Vapor Pressure | 182 hPa | At 25 °C |

| Vapor Density | 3.59 (Air = 1) | |

| Viscosity | Data available as a function of temperature | [4] |

| Surface Tension | Data available as a function of temperature | [4] |

Experimental Protocols

Accurate determination of physical properties relies on standardized and meticulously executed experimental procedures. The following sections detail the methodologies for measuring the key physical properties of liquid trimethyl borate.

Melting Point Determination (Capillary Method)

The melting point is determined as the temperature range over which the solid-to-liquid phase transition occurs.

Methodology:

-

Sample Preparation: A small amount of frozen trimethyl borate is finely powdered. A capillary tube, sealed at one end, is jabbed into the powder to collect a sample of 2-3 mm in height. The tube is then inverted and tapped to pack the sample at the sealed end.

-

Apparatus Setup: The capillary tube is placed in a melting point apparatus, such as a Mel-Temp or Thiele tube.

-

Heating: The sample is heated at a steady and slow rate, typically 1-2 °C per minute, as the melting point is approached.

-

Observation: The temperature at which the first drop of liquid appears is recorded as the beginning of the melting range. The temperature at which the entire sample becomes a transparent liquid is recorded as the end of the melting range. For a pure substance, this range is typically narrow.

Boiling Point Determination (Thiele Tube Method)

The boiling point is the temperature at which the vapor pressure of the liquid equals the surrounding atmospheric pressure.

Methodology:

-

Sample Preparation: A small test tube is filled with approximately 0.5 mL of trimethyl borate. A capillary tube, sealed at one end, is inverted and placed within the test tube.

-

Apparatus Setup: The test tube assembly is attached to a thermometer and placed in a Thiele tube containing a high-boiling point oil (e.g., mineral oil).

-

Heating: The Thiele tube is heated gently. As the temperature rises, air trapped in the capillary tube will expand and exit as a slow stream of bubbles.

-

Observation: Upon reaching the boiling point, the vapor pressure of the trimethyl borate will cause a rapid and continuous stream of bubbles to emerge from the capillary tube. The heat source is then removed.

-

Data Recording: The liquid is allowed to cool. The temperature at which the stream of bubbles ceases and the liquid is drawn back into the capillary tube is recorded as the boiling point. The atmospheric pressure should also be recorded.[5]

Density Measurement (Pycnometer Method)

Density is the mass per unit volume of a substance. The pycnometer method is a highly precise technique for determining the density of liquids.[6][7][8]

Methodology:

-

Calibration: The mass of a clean, dry pycnometer is accurately measured (m₁). The pycnometer is then filled with a reference liquid of known density (e.g., deionized water) at a specific temperature, and its mass is measured again (m₂). The volume of the pycnometer (V) is calculated.

-

Sample Measurement: The pycnometer is emptied, dried, and filled with trimethyl borate at the same temperature. The mass of the pycnometer with the sample is measured (m₃).

-

Calculation: The mass of the trimethyl borate is determined (m_sample = m₃ - m₁). The density of the trimethyl borate (ρ_sample) is then calculated using the formula: ρ_sample = m_sample / V.

Refractive Index Measurement (Abbe Refractometer)

The refractive index is a dimensionless number that describes how light propagates through a medium.

Methodology:

-

Instrument Calibration: The Abbe refractometer is calibrated using a standard liquid with a known refractive index.

-

Sample Application: A few drops of trimethyl borate are placed on the clean, dry surface of the measuring prism.

-

Measurement: The prisms are closed, and the light source is adjusted. The user looks through the eyepiece and adjusts the knob until the boundary line between the light and dark fields is centered on the crosshairs.

-

Dispersion Correction: If a colored fringe is observed, the dispersion compensator is adjusted until a sharp, black-and-white boundary is obtained.

-

Reading: The refractive index is read directly from the instrument's scale. The temperature should be recorded as the refractive index is temperature-dependent.[9][10]

Vapor Pressure Determination (Static Method)

The static method involves measuring the pressure of the vapor in equilibrium with the liquid at a specific temperature in a closed system.

Methodology:

-

Sample Degassing: A sample of trimethyl borate is placed in a thermostatted vessel connected to a pressure measuring device and a vacuum line. The sample is thoroughly degassed to remove any dissolved air or other volatile impurities.[11]

-

Equilibration: The vessel is brought to the desired temperature, and the system is allowed to reach thermal and phase equilibrium.

-

Pressure Measurement: The pressure of the vapor in the headspace above the liquid is measured using a pressure transducer. This pressure is the vapor pressure of the liquid at that temperature.

-

Temperature Variation: The temperature of the vessel is varied, and the vapor pressure is measured at different temperatures to obtain the vapor pressure curve.

Conclusion

A comprehensive knowledge of the physical properties of trimethyl borate is essential for its effective and safe use in research and industrial applications. The data and experimental protocols presented in this guide provide a foundational resource for professionals in chemistry and drug development. Adherence to these standardized methods will ensure the generation of accurate and reproducible data, facilitating further innovation and discovery.

References

- 1. Trimethyl borate | B(OCH3)3 | CID 8470 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Trimethyl borate - Sciencemadness Wiki [sciencemadness.org]

- 3. Trimethyl borate - Wikipedia [en.wikipedia.org]

- 4. WTT- Under Construction Page [wtt-pro.nist.gov]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. scribd.com [scribd.com]

- 7. Pycnometer - Sciencemadness Wiki [sciencemadness.org]

- 8. scientificlabs.co.uk [scientificlabs.co.uk]

- 9. refractometer.pl [refractometer.pl]

- 10. photonics.com [photonics.com]

- 11. revroum.lew.ro [revroum.lew.ro]

An In-depth Technical Guide to Trimethyl Borate: Lewis Acid Strength and Applications

For Researchers, Scientists, and Drug Development Professionals

Abstract

Trimethyl borate (B1201080), B(OCH₃)₃, is a versatile organoboron compound with significant utility in both academic research and industrial processes. As a weak Lewis acid, its reactivity is nuanced, enabling its use as a key intermediate, reagent, and catalyst in a multitude of chemical transformations. This guide provides a comprehensive overview of the Lewis acidic properties of trimethyl borate, supported by quantitative data and comparative analysis. It details its critical applications in organic synthesis, including the preparation of boronic acids for Suzuki-Miyaura cross-coupling reactions and the synthesis of sodium borohydride (B1222165). Furthermore, its expanding role in industrial applications such as flame retardants, wood preservatives, and fuel additives is explored. This document includes detailed experimental protocols for key cited methodologies and visual diagrams to elucidate reaction pathways and experimental workflows.

Trimethyl Borate: Core Properties

Trimethyl borate is a colorless, flammable liquid produced from the esterification of boric acid and methanol (B129727).[1][2] It is notable for burning with a characteristic green flame.[1][3] The compound is sensitive to moisture and decomposes in water to regenerate boric acid and methanol, a property that is critical to consider during its handling and in reaction design.[4][5]

Lewis Acid Strength of Trimethyl Borate

The Lewis acidity of a compound, its ability to accept an electron pair, is a fundamental property that dictates its reactivity. The reactivity of trimethyl borate is largely governed by the electron-deficient nature of its central boron atom.

Quantitative Measurement of Lewis Acidity

The Lewis acidity of trimethyl borate has been quantified using the Gutmann-Beckett method.[3][6] This technique utilizes triethylphosphine (B1216732) oxide (Et₃PO) as a probe molecule and measures the change in the ³¹P NMR chemical shift upon its interaction with a Lewis acid.[7] The resulting value, known as the Acceptor Number (AN), provides a convenient scale for comparing Lewis acid strengths.[7]

Trimethyl borate is classified as a weak Lewis acid, with a reported Acceptor Number of 23.[3][4][5][6] This low value indicates a modest ability to accept electron density compared to stronger, archetypal Lewis acids. The factors influencing this include:

-

Electronic Effects: The oxygen atoms of the methoxy (B1213986) groups can donate lone-pair electron density to the empty p-orbital of the boron atom, which reduces its electron deficiency and thus its Lewis acidity.

-

Steric Effects: The methoxy groups are relatively small, offering minimal steric hindrance around the boron center.[8] This makes the boron atom more accessible to Lewis bases compared to borate esters with bulkier alkyl groups, such as trioctyl borate.[8]

Comparative Lewis Acidity

To place the Lewis acidity of trimethyl borate in context, its Acceptor Number is compared with other common Lewis acids in the table below.

| Compound | Formula | Acceptor Number (AN) | Lewis Acidity Classification |

| Trimethyl borate | B(OCH₃)₃ | 23 [3][6] | Weak |

| Tris(pentafluorophenyl)borane | B(C₆F₅)₃ | 82[7] | Strong |

| Aluminum Trichloride | AlCl₃ | 87[7] | Strong |

| Boron Trifluoride | BF₃ | 89[7] | Strong |

| Boron Trichloride | BCl₃ | >89[9] | Very Strong |

| Antimony Pentachloride | SbCl₅ | 100[7] | Very Strong (Reference) |

| Boron Tribromide | BBr₃ | >89[9] | Very Strong |

| Boron Triiodide | BI₃ | 115[7] | Very Strong |

Table 1: Comparative Lewis Acidity Data (Acceptor Numbers).

This comparison clearly illustrates that trimethyl borate is significantly less Lewis acidic than common boron trihalides and other strong Lewis acids used in organic synthesis.

Applications in Chemical Synthesis and Industry

Despite its weak Lewis acidity, trimethyl borate is a valuable reagent with a wide range of applications, stemming from its unique reactivity and role as a boron source.

Organic Synthesis

-

Precursor to Boronic Acids for Suzuki Couplings: One of the most prominent applications of trimethyl borate is in the synthesis of boronic acids and their esters.[3][10] These compounds are crucial partners in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions, a cornerstone for forming carbon-carbon bonds in modern organic synthesis.[10][11] The synthesis involves the reaction of trimethyl borate with Grignard or organolithium reagents, followed by aqueous workup.[3][4][10]

B(OCH₃)₃ + ArMgBr → ArB(OCH₃)₂ + MgBr(OCH₃)[5] ArB(OCH₃)₂ + 2H₂O → ArB(OH)₂ + 2CH₃OH[5]

-

Synthesis of Sodium Borohydride: Trimethyl borate is a key intermediate in the Brown-Schlesinger process, the primary industrial method for producing the widely used reducing agent, sodium borohydride (NaBH₄).[3][6] The process involves the reaction of trimethyl borate with sodium hydride at elevated temperatures.[3]

4NaH + B(OCH₃)₃ → NaBH₄ + 3NaOCH₃[3]

-

Catalyst in Reductive Amination: Recent studies have demonstrated that trimethyl borate can act as an efficient sub-stoichiometric promoter for the solvent-free reductive amination of aldehydes and ketones.[12][13][14] Using ammonia (B1221849) borane (B79455) as the reductant, this method provides a green and efficient route to a wide range of aliphatic and aromatic amines with high yields.[12]

-

Enhancement of Suzuki-Miyaura Reactions: In addition to being a precursor for boronic acids, trimethyl borate can be added directly to Suzuki-Miyaura cross-coupling reactions to enhance reaction rates and yields, particularly for challenging heteroaryl couplings.[11][15][16] Its beneficial effects are attributed to several mechanisms, including the solubilization of boronate complexes, prevention of catalyst poisoning by heteroatoms, and buffering the effects of excess base.[11][15][17]

Industrial Applications

-

Flame Retardants: Trimethyl borate is used as a treatment for textiles, cellulosic products, and in photocurable coatings to impart flame retardancy.[18][19] It is particularly effective in conferring smolder resistance to cotton fabrics.[19]

-

Wood Preservative: It serves as an effective agent for wood preservation, protecting timber against decay from fungi and insect infestation.[18][20]

-

Fuel and Lubricant Additive: In the automotive sector, trimethyl borate is used as a fuel additive to improve combustion efficiency and reduce engine knocking.[20] It also enhances the performance of lubricants and transmission fluids.[20] An experimental study on a spark-ignition engine showed that adding up to 2.5% trimethyl borate to gasoline improved CO and HC emissions.[21]

-

Chemical Intermediate and Other Uses: Trimethyl borate is a precursor for various specialty chemicals, including antioxidants, corrosion inhibitors, and other borate esters.[6][18] It also finds use as a gaseous antioxidant in brazing and solder flux, a crosslinking agent in hydraulic fracturing fluids, and an additive in polymer applications.[6][19]

Key Experimental Protocols

Determination of Lewis Acidity via Gutmann-Beckett Method

This protocol describes the general procedure for determining the Acceptor Number (AN) of a Lewis acid like trimethyl borate.

Objective: To quantify the Lewis acidity of trimethyl borate by measuring the ³¹P NMR chemical shift of a triethylphosphine oxide (Et₃PO) adduct.

Materials:

-

Trimethyl borate

-

Triethylphosphine oxide (Et₃PO)

-

Anhydrous, weakly coordinating solvent (e.g., hexane (B92381), dichloromethane-d₂)

-

NMR tubes

-

Gas-tight syringe

Procedure:

-

Reference Spectrum: Prepare a solution of Et₃PO in the chosen solvent (e.g., hexane) and record its ³¹P NMR spectrum. The chemical shift (δ) for free Et₃PO in hexane is the reference point (δ = 41.0 ppm, AN = 0).[7]

-

Sample Preparation: In a clean, dry NMR tube under an inert atmosphere (e.g., nitrogen or argon), dissolve a known concentration of trimethyl borate in the deuterated solvent.

-

Adduct Formation: Add an equimolar amount of Et₃PO to the trimethyl borate solution using a gas-tight syringe.

-

NMR Analysis: Immediately acquire the ³¹P NMR spectrum of the mixture. The observed chemical shift (δ_sample) corresponds to the Et₃PO-trimethyl borate adduct.

-

Calculation of Acceptor Number (AN): Calculate the AN using the established formula:[7] AN = 2.21 × (δ_sample − 41.0)

Caption: Workflow for the Gutmann-Beckett method.

Synthesis of an Arylboronic Acid from Trimethyl Borate

This protocol provides a general method for preparing an arylboronic acid using a Grignard reagent.

Objective: To synthesize an arylboronic acid (ArB(OH)₂) from the corresponding aryl bromide.

Materials:

-

Aryl bromide (ArBr)

-

Magnesium turnings

-

Anhydrous diethyl ether or THF

-

Trimethyl borate

-

Aqueous HCl (e.g., 1 M)

-

Anhydrous sodium sulfate

-

Standard glassware for anhydrous reactions

Procedure:

-

Grignard Reagent Formation: In a flame-dried, three-necked flask under an inert atmosphere, react the aryl bromide with magnesium turnings in anhydrous ether/THF to form the Grignard reagent (ArMgBr).

-

Borate Adduct Formation: Cool the Grignard solution to a low temperature (typically -78 °C) in a dry ice/acetone bath. Slowly add a solution of trimethyl borate in the same anhydrous solvent dropwise, ensuring the internal temperature remains below -65 °C.[22] A white slurry will form.[22]

-

Hydrolysis: After the addition is complete, allow the mixture to warm to room temperature. Quench the reaction by slowly adding it to cold aqueous HCl. Stir vigorously until all solids dissolve.

-

Extraction and Purification: Separate the organic layer. Extract the aqueous layer with additional ether/THF. Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude arylboronic acid. Further purification can be achieved by recrystallization.

Caption: Synthesis of boronic acids via trimethyl borate.

Trimethyl Borate-Catalyzed Reductive Amination

This protocol is based on the solvent-free method developed by Ramachandran et al.[12]

Objective: To synthesize a secondary or tertiary amine from a carbonyl compound and an amine.

Materials:

-

Aldehyde or ketone

-

Primary or secondary amine

-

Ammonia borane (NH₃BH₃)

-

Trimethyl borate

-

Methanol (optional, for stirring)

-

Reaction vial

Procedure:

-

Reactant Mixing: In a reaction vial, combine the aldehyde/ketone (1 equiv.), amine (1 equiv.), and ammonia borane (1 equiv.).

-

Catalyst Addition: Add trimethyl borate (0.2 equiv.) to the mixture. If the mixture is too viscous to stir, a minimal amount of methanol can be added to facilitate mixing.[12]

-

Reaction: Stir the mixture at room temperature. Monitor the reaction progress by TLC or GC-MS.

-

Workup and Purification: Upon completion, quench the reaction with aqueous HCl. Basify the solution with aqueous NaOH and extract the product with an organic solvent (e.g., ethyl acetate). Dry the organic layer, concentrate, and purify the resulting amine product by column chromatography.[13]

Signaling Pathways and Logical Relationships

Role in Enhancing Suzuki-Miyaura Coupling

Trimethyl borate's role in difficult Suzuki-Miyaura cross-couplings goes beyond simply being a precursor. Its presence in the reaction mixture actively facilitates the catalytic cycle.

Caption: Trimethyl borate's multifaceted enhancement of Suzuki reactions.

Synthesis of Sodium Borohydride (Brown-Schlesinger Process)

The industrial synthesis of NaBH₄ relies on a straightforward reaction pathway involving trimethyl borate.

Caption: The Brown-Schlesinger process for NaBH₄ synthesis.

Safety and Handling

Trimethyl borate is a highly flammable liquid and vapor.[23][24] It is harmful if it comes into contact with skin and can cause serious eye irritation.[23][24] Due to its hydrolysis, it can release methanol, which is toxic. Therefore, it should be handled in a well-ventilated fume hood, away from ignition sources, while wearing appropriate personal protective equipment (PPE), including chemical splash goggles and gloves.[23][25] Store in a cool, dry place in a tightly sealed container, preferably under an inert atmosphere like nitrogen.[23][25]

Conclusion

Trimethyl borate is a chemical of significant academic and industrial importance. While characterized as a weak Lewis acid with an Acceptor Number of 23, its value lies not in strong catalytic activation but in its utility as a versatile building block and reaction mediator. Its indispensable role as a precursor to boronic acids for Suzuki couplings and to sodium borohydride underscores its importance in synthetic chemistry. Furthermore, its expanding industrial applications as a flame retardant, wood preservative, and performance-enhancing additive highlight its broad utility. A thorough understanding of its properties, reaction mechanisms, and handling requirements is essential for researchers and professionals aiming to leverage this potent and multifaceted reagent.

References

- 1. hobbychemistry.wordpress.com [hobbychemistry.wordpress.com]

- 2. nbinno.com [nbinno.com]

- 3. Trimethyl borate - Wikipedia [en.wikipedia.org]

- 4. TRIMETHYL BORATE - Ataman Kimya [atamanchemicals.com]

- 5. A Class of Borate Ester: Trimethyl Borate | Borates Today [borates.today]

- 6. atamankimya.com [atamankimya.com]

- 7. Gutmann–Beckett method - Wikipedia [en.wikipedia.org]

- 8. benchchem.com [benchchem.com]

- 9. magritek.com [magritek.com]

- 10. nbinno.com [nbinno.com]

- 11. Heteroaryl—Heteroaryl, Suzuki—Miyaura, Anhydrous Cross-Coupling Reactions Enabled by Trimethyl Borate - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Trimethyl Borate-Catalyzed, Solvent-Free Reductive Amination [organic-chemistry.org]

- 13. pubs.acs.org [pubs.acs.org]

- 14. researchgate.net [researchgate.net]

- 15. Stork: Heteroaryl-Heteroaryl, Suzuki-Miyaura, Anhydrous Cross-Coupling Reactions Enabled by Trimethyl Borate [storkapp.me]

- 16. Heteroaryl-Heteroaryl, Suzuki-Miyaura, Anhydrous Cross-Coupling Reactions Enabled by Trimethyl Borate - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. pubs.acs.org [pubs.acs.org]

- 18. nbinno.com [nbinno.com]

- 19. assets.ascensusspecialties.com [assets.ascensusspecialties.com]

- 20. Trimethyl borate Dealer and Distributor | Trimethyl borate Supplier | Trimethyl borate Stockist | Trimethyl borate Importers [multichemindia.com]

- 21. researchgate.net [researchgate.net]

- 22. orgsyn.org [orgsyn.org]

- 23. alkalimetals.com [alkalimetals.com]

- 24. tcichemicals.com [tcichemicals.com]

- 25. assets.thermofisher.com [assets.thermofisher.com]

The Reaction of Methylborate with Grignard Reagents: A Comprehensive Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

The reaction between methylborate (trimethyl borate) and Grignard reagents is a cornerstone of modern organic synthesis, providing a reliable and versatile route to boronic acids. These valuable compounds are crucial intermediates in numerous applications, most notably as coupling partners in the Nobel Prize-winning Suzuki-Miyaura cross-coupling reaction, a key transformation in pharmaceutical and materials science. This technical guide provides an in-depth analysis of the core principles governing the reactivity of this compound with Grignard reagents. It details the reaction mechanism, strategies for controlling selectivity, experimental protocols, and a summary of reported yields for various substrates. This document is intended to serve as a practical resource for researchers and professionals in drug development and chemical synthesis.

Introduction

Boronic acids (R-B(OH)₂) are a class of organoboron compounds characterized by their unique reactivity and stability. Their utility as synthetic intermediates stems from their ability to undergo transmetalation with transition metal catalysts, enabling the formation of carbon-carbon and carbon-heteroatom bonds. The synthesis of boronic acids via the reaction of Grignard reagents with trialkyl borates, particularly trimethyl borate (B1201080), is a widely adopted method due to the ready availability and cost-effectiveness of the starting materials.[1][2] This guide will focus on the intricacies of this reaction, providing the necessary details for its successful implementation in a laboratory setting.

Core Reaction and Mechanism

The fundamental reaction involves the nucleophilic attack of the carbanionic carbon of the Grignard reagent (R-MgX) on the electrophilic boron atom of trimethyl borate (B(OCH₃)₃). This initial addition forms a boronate intermediate (R-B(OCH₃)₂), also known as a dimethyl boronate.[3] Subsequent hydrolysis of this intermediate under acidic conditions yields the desired boronic acid.[4]

The overall reaction can be summarized as follows:

-

Grignard Reaction: R-MgX + B(OCH₃)₃ → R-B(OCH₃)₂ + MgX(OCH₃)

-

Hydrolysis: R-B(OCH₃)₂ + 2H₂O → R-B(OH)₂ + 2CH₃OH

The reaction is typically performed in an ethereal solvent, such as diethyl ether or tetrahydrofuran (B95107) (THF), which is essential for the formation and stability of the Grignard reagent.

Reaction Pathway

Controlling Reactivity and Selectivity

A critical aspect of this reaction is managing the high reactivity of the Grignard reagent to prevent multiple additions to the boron center. The initial product, dimethyl boronate, is also susceptible to further reaction with the Grignard reagent, leading to the formation of borinic acids (R₂BOH) and, subsequently, trialkyl/arylboranes (R₃B).

Side Reactions:

-

R-B(OCH₃)₂ + R-MgX → R₂-B(OCH₃) + MgX(OCH₃) → (after hydrolysis) R₂BOH (Borinic acid)

-

R₂-B(OCH₃) + R-MgX → R₃B + MgX(OCH₃)

To favor the formation of the desired boronic acid, the following strategies are employed:

-

Low Temperatures: The reaction is typically conducted at very low temperatures, often between -78 °C and 0 °C.[5][6] This reduces the rate of the second and third additions, which have higher activation energies.

-

Stoichiometry: An excess of trimethyl borate relative to the Grignard reagent is often used.[5] This increases the probability of the Grignard reagent reacting with the starting borate ester rather than the product boronate. A mole ratio of 1.1 to 2.0 of trimethyl borate to Grignard reagent is common.[6]

-

Slow Addition: The Grignard reagent is added slowly to the solution of trimethyl borate to maintain a low concentration of the nucleophile throughout the reaction.

Quantitative Data

The yield of boronic acids from the reaction of this compound with Grignard reagents is influenced by the nature of the Grignard reagent, reaction conditions, and work-up procedures. The following tables summarize reported yields for various substrates.

Arylboronic Acids

| Grignard Reagent (Ar-MgX) | Reaction Temperature (°C) | Mole Ratio (Borate:Grignard) | Yield (%) | Reference |

| Phenyl-MgBr | -5 to 0 | 1.5 : 1 | 65-70 | [7] |

| 4-Fluorophenyl-MgBr | -10 to 0 | ~1.5 : 1 | 60 | [7] |

| 4-Methylphenyl-MgCl | -10 to 0 | ~1.5 : 1 | 55 | [7] |

| 4-Methylphenyl-MgBr | -10 to 0 | ~1.5 : 1 | 54 | [7] |

| 1-Naphthyl-MgBr | -10 to 0 | ~1.5 : 1 | 51 | [7] |

| 4-Chlorophenyl-MgBr | -10 to 0 | ~1.5 : 1 | 62 | [7] |

| 4-Bromophenyl-MgBr | -10 to 0 | ~1.5 : 1 | 56 | [7] |

| 4-Methoxyphenyl-MgBr | -10 to 0 | ~1.5 : 1 | 60 | [7] |

Alkyl- and Vinylboronic Acids

Data for alkyl- and vinylboronic acids is less commonly tabulated, but successful syntheses have been reported. The synthesis of vinylboronic acid esters, for instance, has been achieved with yields ranging from 79-86% using a one-pot reaction from vinyl chloride.[8] Generally, the same principles of low temperature and controlled stoichiometry apply.

Experimental Protocols

The following is a generalized experimental protocol for the synthesis of boronic acids from Grignard reagents and trimethyl borate. It is crucial to perform these reactions under anhydrous conditions as Grignard reagents are highly sensitive to moisture.

General Experimental Workflow

Detailed Methodology for Phenylboronic Acid Synthesis

This protocol is adapted from the procedure described for the synthesis of phenylboronic acid.[7]

-

Apparatus Setup: A multi-necked round-bottom flask equipped with a mechanical stirrer, a dropping funnel, and a thermometer is assembled and dried in an oven. The apparatus is then allowed to cool under a stream of dry nitrogen or argon.

-

Reagent Preparation: A solution of phenylmagnesium bromide (1.0 mol) in THF is prepared in a separate flask under an inert atmosphere.

-

Reaction: The reaction flask is charged with trimethyl borate (1.5 mol, 155.7 g) and anhydrous THF (300 g). The mixture is cooled to a temperature between -5 °C and 0 °C using an ice-salt bath.

-

Grignard Addition: The phenylmagnesium bromide solution is added dropwise from the dropping funnel to the stirred solution of trimethyl borate, ensuring the internal temperature is maintained between -5 °C and 0 °C.

-

Stirring: After the addition is complete, the reaction mixture is stirred for an additional 30 minutes at the same temperature.

-

Hydrolysis: A 10% aqueous solution of sulfuric acid is slowly added to the reaction mixture to hydrolyze the intermediate boronate ester. The mixture is stirred vigorously for 30 minutes.

-

Work-up: The stirring is stopped, and the mixture is allowed to separate into two layers. The upper organic layer is separated, dried over anhydrous sodium sulfate, and filtered.

-

Isolation: The solvent is removed from the filtrate by distillation. Hexane is then added to precipitate the phenylboronic acid. The solid product is collected by filtration and dried under vacuum. The reported yield for this procedure is 65-70%.[7]

Conclusion

The reaction of this compound with Grignard reagents remains a highly effective and widely utilized method for the synthesis of boronic acids. A thorough understanding of the reaction mechanism and the factors influencing selectivity is paramount for achieving high yields and purity. By carefully controlling reaction parameters, particularly temperature and stoichiometry, the formation of undesired byproducts can be minimized. The protocols and data presented in this guide offer a solid foundation for the successful application of this important transformation in the synthesis of complex organic molecules for research and development.

References

- 1. Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 2. nbinno.com [nbinno.com]

- 3. atamankimya.com [atamankimya.com]

- 4. A Class of Borate Ester: Trimethyl Borate | Borates Today [borates.today]

- 5. WO1999064428A1 - Synthesis of aryl boronic acids - Google Patents [patents.google.com]

- 6. WO2013016185A1 - Synthesis of boronic esters and boronic acids using grignard reagents - Google Patents [patents.google.com]

- 7. CA2297780A1 - Synthesis of aryl boronic acids - Google Patents [patents.google.com]

- 8. CN105503926B - Method for synthetizing vinyl boronic acid ester - Google Patents [patents.google.com]

An In-depth Technical Guide to Methylborate (Trimethyl Borate)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of methylborate, also known as trimethyl borate (B1201080). It covers its fundamental properties, detailed synthesis protocols, and significant applications in organic synthesis and drug development, with a focus on its role as a precursor to boronic acids for Suzuki-Miyaura cross-coupling reactions and the mechanism of action of boronic acid-based drugs.

Core Properties of this compound

This compound is an organoboron compound with the chemical formula B(OCH₃)₃.[1] It is a colorless, flammable liquid that serves as a versatile reagent in various chemical transformations.[1]

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference(s) |

| CAS Number | 121-43-7 | [1] |

| Molecular Formula | C₃H₉BO₃ | [1] |

| Molecular Weight | 103.91 g/mol | [1] |

| Appearance | Colorless liquid | [1] |

| Density | 0.932 g/mL | [1] |

| Melting Point | -34 °C | [1] |

| Boiling Point | 68-69 °C | [1] |

| Vapor Pressure | 137 mmHg at 25 °C | [1] |

| Solubility | Decomposes in water; soluble in many organic solvents. | [1] |

Experimental Protocols

This protocol describes the synthesis of this compound from boric acid and methanol, a common and straightforward method. The reaction is an equilibrium process, and the removal of water drives the reaction towards the product.[2]

Materials:

-

Boric Acid (H₃BO₃)

-

Methanol (CH₃OH), anhydrous

-

Concentrated Sulfuric Acid (H₂SO₄)

-

Anhydrous Calcium Chloride (CaCl₂) (optional, for purification)

-

Round-bottom flask

-

Reflux condenser

-

Distillation apparatus

-

Heating mantle

-

Magnetic stirrer and stir bar

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, combine boric acid and an excess of anhydrous methanol. A typical molar ratio is 1:16 of boric acid to methanol.[3]

-

Catalyst Addition: Slowly add a catalytic amount of concentrated sulfuric acid to the mixture while stirring.[2]

-

Reflux: Heat the mixture to reflux using a heating mantle. The reaction is typically refluxed for 30 minutes to 2 hours.[2][4] The progress of the reaction can be monitored by the dissolution of boric acid.

-

Distillation: After the reflux period, arrange the apparatus for distillation. Heat the mixture to distill the this compound-methanol azeotrope, which has a boiling point of approximately 54 °C.[4]

-

Purification (Optional): To obtain pure this compound, the azeotrope can be broken. One method involves the addition of a dehydrating agent like anhydrous calcium chloride, followed by fractional distillation.[5]

Characterization: The product can be characterized by its physical properties (boiling point) and spectroscopic methods.

-

¹H NMR (CDCl₃): δ 3.52 (s, 9H, OCH₃) ppm[6]

-

¹³C NMR (CDCl₃): δ 51.17 (OCH₃) ppm[6]

-

¹¹B NMR (CDCl₃): δ 18.49 [B(OCH₃)₃] ppm[6]

-

IR (film): Key peaks include those corresponding to B-O and C-H stretching.[7]

This protocol details the synthesis of phenylboronic acid, a crucial intermediate for Suzuki-Miyaura cross-coupling reactions, using this compound and a Grignard reagent.[8][9]

Materials:

-

Magnesium turnings

-

Anhydrous diethyl ether or tetrahydrofuran (B95107) (THF)

-

This compound (Trimethyl borate)

-

Aqueous solution of a weak acid (e.g., ammonium (B1175870) chloride or dilute HCl)

-

Separatory funnel

-

Standard glassware for Grignard reaction under inert atmosphere

Procedure:

-

Grignard Reagent Formation: Prepare phenylmagnesium bromide by reacting bromobenzene with magnesium turnings in anhydrous diethyl ether or THF under an inert atmosphere (e.g., nitrogen or argon).

-

Reaction with this compound: Cool the freshly prepared Grignard reagent in an ice bath. Slowly add a solution of this compound in the same anhydrous solvent to the Grignard reagent while maintaining the low temperature.[8]

-

Hydrolysis: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for a specified period. Then, carefully hydrolyze the reaction mixture by adding it to an aqueous solution of a weak acid.[8]

-

Workup and Isolation: Transfer the mixture to a separatory funnel. Separate the organic layer, and extract the aqueous layer with the organic solvent. Combine the organic layers, dry over an anhydrous salt (e.g., MgSO₄), and remove the solvent under reduced pressure to yield the crude phenylboronic acid.

-

Purification: The crude product can be purified by recrystallization from a suitable solvent system, such as water or a mixture of organic solvents.

This protocol provides a general procedure for the palladium-catalyzed cross-coupling of an aryl halide with phenylboronic acid.[10][11]

Materials:

-

Aryl halide (e.g., 4-iodoanisole)

-

Phenylboronic acid

-

Palladium catalyst (e.g., Pd(PPh₃)₄, PdCl₂(dppf))

-

Base (e.g., K₂CO₃, Na₂CO₃, CsF)

-

Solvent (e.g., toluene, DMF, THF/water mixture)

-

Reaction vessel suitable for heating under an inert atmosphere

Procedure:

-

Reaction Setup: To a reaction vessel, add the aryl halide, phenylboronic acid (typically 1.1-1.5 equivalents), the palladium catalyst (typically 1-5 mol%), and the base (typically 2-3 equivalents).

-

Solvent Addition and Degassing: Add the solvent to the reaction vessel. Degas the mixture by bubbling an inert gas (e.g., argon or nitrogen) through it for several minutes.

-

Reaction: Heat the reaction mixture to the desired temperature (often between 80-110 °C) and stir for the required time (from a few hours to overnight), monitoring the reaction progress by a suitable analytical technique (e.g., TLC or GC-MS).

-

Workup: After the reaction is complete, cool the mixture to room temperature. Dilute with an organic solvent and wash with water and brine.

-

Purification: Dry the organic layer over an anhydrous salt, filter, and concentrate under reduced pressure. The crude product is then purified by column chromatography or recrystallization to yield the desired biaryl product.

Role in Drug Development and Signaling Pathways

This compound's primary significance in drug development lies in its role as a precursor to boronic acids.[12][13][14][15] Boronic acids are a class of compounds that have gained prominence as enzyme inhibitors due to their ability to form stable, reversible covalent bonds with the active site serine or threonine residues of proteases.[16][17][18]

A prime example is Bortezomib (B1684674) (Velcade®) , a dipeptidyl boronic acid that is a potent and selective inhibitor of the 26S proteasome, a key component of the ubiquitin-proteasome pathway.[19][20] This pathway is crucial for the degradation of intracellular proteins, including those involved in cell cycle regulation and apoptosis.[20] Inhibition of the proteasome by bortezomib leads to the accumulation of pro-apoptotic factors, cell cycle arrest, and ultimately, apoptosis in cancer cells.[19][20][21][22][23]

Caption: Mechanism of Bortezomib action.

The diagram above illustrates the signaling pathway affected by Bortezomib. By inhibiting the 26S proteasome, Bortezomib prevents the degradation of ubiquitinated proteins. This leads to the accumulation of key regulatory proteins, which in turn inhibits the NF-κB signaling pathway and causes cell cycle arrest, ultimately triggering apoptosis in cancer cells.[19][20]

References

- 1. A Class of Borate Ester: Trimethyl Borate | Borates Today [borates.today]

- 2. hobbychemistry.wordpress.com [hobbychemistry.wordpress.com]

- 3. US2947776A - Process of preparing trimethyl borate - Google Patents [patents.google.com]

- 4. m.youtube.com [m.youtube.com]

- 5. digitalcommons.njit.edu [digitalcommons.njit.edu]

- 6. rsc.org [rsc.org]

- 7. Trimethyl borate | B(OCH3)3 | CID 8470 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. Phenylboronic acid:Synthesis,reactions_Chemicalbook [chemicalbook.com]

- 9. Phenylboronic acid – preparation and application - Georganics [georganics.sk]

- 10. organic-synthesis.com [organic-synthesis.com]

- 11. rose-hulman.edu [rose-hulman.edu]

- 12. Boronic acid-based enzyme inhibitors: a review of recent progress - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. benthamdirect.com [benthamdirect.com]

- 15. Boronic Acid-based Enzyme Inhibitors: A Review of Recent Progress: Ingenta Connect [ingentaconnect.com]

- 16. Merging the Versatile Functionalities of Boronic Acid with Peptides [mdpi.com]

- 17. researchgate.net [researchgate.net]

- 18. Potent and Selective Peptidyl Boronic Acid Inhibitors of the Serine Protease Prostate-Specific Antigen - PMC [pmc.ncbi.nlm.nih.gov]

- 19. researchgate.net [researchgate.net]

- 20. What is the mechanism of Bortezomib? [synapse.patsnap.com]

- 21. researchgate.net [researchgate.net]

- 22. Bortezomib advanced mechanisms of action in multiple myeloma, solid and liquid tumors along with its novel therapeutic applications - PMC [pmc.ncbi.nlm.nih.gov]

- 23. researchgate.net [researchgate.net]

The Ascendancy of Boronic Esters: A Technical Guide to Their Historical Development in Organic Chemistry

For Researchers, Scientists, and Drug Development Professionals

Abstract

Boronic esters have evolved from a chemical curiosity to an indispensable tool in modern organic chemistry. Their unique reactivity, stability, and versatility have positioned them as critical building blocks in the synthesis of complex molecules, with profound implications for drug discovery and materials science. This in-depth technical guide charts the historical development of boronic esters, from their initial discovery to their central role in cornerstone reactions like the Suzuki-Miyaura coupling. We will explore the evolution of their synthesis, the advent of protecting group strategies, and their expanding applications, providing detailed experimental protocols for key transformations and quantitative data to inform practical application.

Early Discoveries and Foundational Work

The story of boronic esters begins with the first reported synthesis of a boronic acid by Edward Frankland in 1860.[1] This seminal work laid the groundwork for the exploration of organoboron chemistry.

Frankland's Synthesis of Ethylboronic Acid (1860)

Frankland's pioneering synthesis involved a two-stage process. Diethylzinc (B1219324) was first reacted with triethyl borate (B1201080) to produce triethylborane (B153662). Subsequent oxidation of triethylborane in air yielded ethylboronic acid.[1] While groundbreaking, the use of pyrophoric reagents like diethylzinc limited the widespread adoption of this methodology.

A significant step forward came in 1880 when Michaelis and Becker reported the synthesis of dichlorophenylborane, which could be subsequently converted to phenylboronic acid. This work expanded the accessibility of arylboronic acids, which would later become crucial in cross-coupling reactions.

The Dawn of Modern Boronic Ester Chemistry: The Suzuki-Miyaura Coupling

The true potential of boronic esters was unlocked with the advent of palladium-catalyzed cross-coupling reactions. The Suzuki-Miyaura coupling, first reported by Akira Suzuki and Norio Miyaura in 1979, revolutionized the formation of carbon-carbon bonds and firmly established boronic esters as essential reagents in the synthetic chemist's toolkit.[2] This discovery was of such fundamental importance that it was recognized with the Nobel Prize in Chemistry in 2010.[3]

The reaction facilitates the coupling of an organoboron species (often a boronic acid or ester) with an organic halide or triflate in the presence of a palladium catalyst and a base.[4] The mild reaction conditions, high functional group tolerance, and the commercial availability of a vast array of boronic acid and ester building blocks have contributed to its widespread use.[5]

The Catalytic Cycle of the Suzuki-Miyaura Coupling

The generally accepted mechanism for the Suzuki-Miyaura coupling proceeds through a series of key steps:

-

Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halide bond of the organic halide to form a Pd(II) species.

-

Transmetalation: The organic group from the boronic ester is transferred to the palladium center, typically involving the formation of a boronate intermediate.

-

Reductive Elimination: The two organic fragments on the palladium center couple and are eliminated, forming the new carbon-carbon bond and regenerating the Pd(0) catalyst.[3]

Evolution of Boronic Ester Synthesis

The increasing demand for diverse boronic esters spurred the development of more efficient and versatile synthetic methods beyond the early organometallic approaches.

Grignard Reagent-Based Syntheses

A classical and still widely used method for the synthesis of boronic acids and their subsequent conversion to esters involves the reaction of Grignard reagents with trialkyl borates, such as trimethyl or triisopropyl borate.[6][7] While effective, this method often requires cryogenic temperatures to prevent over-addition of the organometallic reagent.[8]

Miyaura Borylation

A landmark development in boronic ester synthesis was the palladium-catalyzed cross-coupling of bis(pinacolato)diboron (B136004) (B₂pin₂) with aryl or vinyl halides and triflates, reported by Miyaura and coworkers.[6] This reaction, now known as the Miyaura borylation, provides direct access to versatile and stable pinacol (B44631) boronic esters under relatively mild conditions.

C-H Borylation

More recently, transition metal-catalyzed C-H borylation has emerged as a powerful and atom-economical method for the synthesis of aryl and heteroaryl boronic esters.[9] Iridium-based catalysts, particularly those developed by Hartwig and others, have shown remarkable efficiency and regioselectivity, often governed by steric factors.[10][11][12] This approach allows for the direct functionalization of C-H bonds, obviating the need for pre-functionalized starting materials.[13]

Data Presentation: Comparison of Boronic Ester Synthesis Methods

| Method | Typical Reagents | Catalyst | Temperature | Typical Yields | Key Advantages | Key Disadvantages |

| Grignard-Based | R-MgX, B(OR')₃ | None | -78 °C to rt | 60-90% | Inexpensive reagents | Requires cryogenic conditions, limited functional group tolerance |

| Miyaura Borylation | R-X, B₂pin₂ | Pd catalyst (e.g., Pd(dppf)Cl₂) | 80-100 °C | 70-95% | High functional group tolerance, direct access to pinacol esters | Cost of palladium catalyst and diboron (B99234) reagent |

| Ir-Catalyzed C-H Borylation | Arene, B₂pin₂ or HBpin | Ir catalyst (e.g., [Ir(cod)OMe]₂) | 80-150 °C | 60-90% | High atom economy, direct C-H functionalization | Catalyst cost, regioselectivity can be challenging to control |

Protecting Groups for Enhanced Stability and Iterative Synthesis

While boronic acids are invaluable, their propensity to undergo dehydration to form boroxanes and their instability under certain reaction conditions can be problematic.[14] This led to the development of boronic ester protecting groups, which not only enhance stability but also enable novel synthetic strategies like iterative cross-coupling.

Pinacol Esters (Bpin)

Pinacol esters are the most common type of boronic ester used in organic synthesis. They offer a good balance of stability for purification and handling while being sufficiently reactive for cross-coupling reactions.[14]

N-Methyliminodiacetic Acid (MIDA) Boronates

MIDA boronates, developed by Burke and coworkers, are exceptionally stable, air-stable, crystalline solids.[15] The tetracoordinate boron center in MIDA boronates renders them inert to many reaction conditions, including anhydrous cross-coupling.[15] Deprotection is achieved under mild aqueous basic conditions, allowing for the slow release of the boronic acid. This has enabled the development of iterative cross-coupling strategies for the synthesis of complex small molecules.

1,8-Diaminonaphthalene (DAN) Esters

DAN-protected boronic acids also exhibit high stability. The two nitrogen atoms of the diaminonaphthalene ligand donate electron density to the vacant p-orbital of the boron atom, reducing its Lewis acidity and reactivity.[14]

Data Presentation: Comparative Stability of Boronic Ester Protecting Groups

| Protecting Group | Structure | Stability to Chromatography | Stability to Strong Acid | Stability to Strong Base | Deprotection Conditions |

| Pinacol (Bpin) | Cyclic diol ester | Moderate | Low | Moderate | Acidic or basic hydrolysis |

| MIDA | Trichelating ligand | High | High | Moderate | Mild aqueous base (e.g., NaOH, K₃PO₄) |

| DAN | Diamine-derived | High | High | High | Acidic hydrolysis |

Experimental Protocols

General Procedure for Miyaura Borylation of an Aryl Halide

Materials:

-

Aryl halide (1.0 mmol)

-

Bis(pinacolato)diboron (B₂pin₂) (1.1 mmol)

-

Pd(dppf)Cl₂ (0.03 mmol)

-

Potassium acetate (B1210297) (KOAc) (1.5 mmol)

-

Anhydrous, degassed 1,4-dioxane (B91453) (5 mL)

Procedure:

-

To an oven-dried Schlenk flask under an inert atmosphere (N₂ or Ar), add the aryl halide, bis(pinacolato)diboron, Pd(dppf)Cl₂, and potassium acetate.

-

Add the anhydrous, degassed 1,4-dioxane via syringe.

-

Heat the reaction mixture to 80 °C and stir for 12-24 hours.

-

Monitor the reaction progress by TLC or GC-MS.

-

Upon completion, cool the reaction to room temperature.

-

Dilute the mixture with ethyl acetate and filter through a pad of Celite.

-

Wash the filtrate with water and brine.

-

Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica (B1680970) gel.

Synthesis of an N-Methyliminodiacetic Acid (MIDA) Boronate

Materials:

-

Boronic acid (1.0 mmol)

-

N-Methyliminodiacetic acid (1.1 mmol)

-

Toluene (10 mL)

Procedure:

-

To a round-bottom flask equipped with a Dean-Stark apparatus and a condenser, add the boronic acid, N-methyliminodiacetic acid, and toluene.

-

Heat the mixture to reflux and collect the water in the Dean-Stark trap.

-

Continue heating until no more water is collected (typically 2-4 hours).

-

Cool the reaction mixture to room temperature.

-

The MIDA boronate often crystallizes from the solution upon cooling. If not, concentrate the solvent under reduced pressure.

-

The crude MIDA boronate can be purified by recrystallization or column chromatography.

Modern Applications and Future Outlook

The impact of boronic esters on organic synthesis continues to grow, with significant applications in drug discovery and materials science.

Drug Discovery

Boronic acid-containing drugs have emerged as a promising class of therapeutics.[16] Bortezomib (Velcade®), a proteasome inhibitor used in the treatment of multiple myeloma, was the first FDA-approved drug containing a boronic acid moiety.[16] Its success has spurred the development of other boronic acid-based drugs, including ixazomib (B1672701) and vaborbactam.[16][17] The ability of the boronic acid group to form reversible covalent bonds with serine proteases is a key feature of its biological activity.[1] Boronic esters often serve as prodrugs in these applications, improving pharmacokinetic properties.[18]

Materials Science

The dynamic covalent nature of boronic ester bonds has been exploited in the development of self-healing polymers, hydrogels, and other advanced materials.[19][20] The reversible formation and cleavage of these bonds in response to stimuli such as pH or the presence of diols allows for the design of "smart" materials with tunable properties.[21][22]

Conclusion

The historical journey of boronic esters from a niche area of organoboron chemistry to a central pillar of modern organic synthesis is a testament to the power of fundamental discoveries and their subsequent development. The continued evolution of synthetic methods, the design of novel protecting groups, and the expansion into new applications ensure that boronic esters will remain at the forefront of chemical innovation for years to come, enabling the creation of novel medicines and advanced materials.

References

- 1. Boronic acid - Wikipedia [en.wikipedia.org]

- 2. Miyaura, N., Yamada, K. and Suzuki, A. (1979) A New Stereospecific Cross-Coupling by the Palladium Catalyzed Reaction of 1-Alkenylboranes with 1-Alkenyl or 1-Alkynyl Halides. Tetrahedron Letters, 20, 3437-3440. - References - Scientific Research Publishing [scirp.org]

- 3. Yoneda Labs [yonedalabs.com]

- 4. wwjmrd.com [wwjmrd.com]

- 5. Suzuki-Miyaura Cross-Coupling Reaction [beta-be.fishersci.com]

- 6. Arylboronic acid or boronate synthesis [organic-chemistry.org]

- 7. researchgate.net [researchgate.net]

- 8. pubs.acs.org [pubs.acs.org]

- 9. pubs.acs.org [pubs.acs.org]

- 10. Sterically Controlled Alkylation of Arenes through Iridium-Catalyzed C-H Borylation | The Hartwig Group [hartwig.cchem.berkeley.edu]

- 11. Sterically Controlled Iodination of Arenes via Iridium-Catalyzed C-H Borylation [organic-chemistry.org]

- 12. Mild iridium-catalyzed borylation of arenes. High turnover numbers, room temperature reactions, and isolation of a potential intermediate - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Iridium-catalyzed C-H borylation of heteroarenes: scope, regioselectivity, application to late-stage functionalization, and mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Protecting Groups for Boronic Acids | Chem-Station Int. Ed. [en.chem-station.com]

- 15. benchchem.com [benchchem.com]

- 16. Boron Chemicals in Drug Discovery and Development: Synthesis and Medicinal Perspective - PMC [pmc.ncbi.nlm.nih.gov]

- 17. mdpi.com [mdpi.com]

- 18. droracle.ai [droracle.ai]

- 19. Recent progress in self-healing polymers and hydrogels based on reversible dynamic B–O bonds: boronic/boronate esters, borax, and benzoxaborole - Journal of Materials Chemistry A (RSC Publishing) DOI:10.1039/D1TA02308J [pubs.rsc.org]

- 20. Recent progress in self-healing polymers and hydrogels based on reversible dynamic B–O bonds: boronic/boronate esters, borax, and benzoxaborole - Journal of Materials Chemistry A (RSC Publishing) [pubs.rsc.org]

- 21. pubs.acs.org [pubs.acs.org]

- 22. Boronic Acid Esters and Anhydrates as Dynamic Cross-Links in Vitrimers - PMC [pmc.ncbi.nlm.nih.gov]

Trimethyl Borate: A Comprehensive Technical Guide to its Core Chemical Reactions

For Researchers, Scientists, and Drug Development Professionals

Abstract: Trimethyl borate (B1201080), B(OCH₃)₃, is a versatile organoboron compound that serves as a crucial intermediate and reagent in a multitude of chemical transformations. Its unique properties as a weak Lewis acid and its role as a precursor to more complex boron-containing molecules make it indispensable in modern organic synthesis and materials science. This technical guide provides an in-depth exploration of the key chemical reactions involving trimethyl borate, with a focus on its synthesis, hydrolysis, application in Suzuki-Miyaura cross-coupling, role in the production of sodium borohydride (B1222165), and its utility as a catalyst. This document adheres to stringent data presentation and visualization standards to provide clear, actionable information for professionals in the field.

Synthesis of Trimethyl Borate

The primary industrial synthesis of trimethyl borate involves the esterification of boric acid or boric oxide with methanol (B129727).[1][2][3] The reaction is typically catalyzed by an acid, such as sulfuric acid, and driven to completion by removing the water formed, often through azeotropic distillation.[3][4]

Reaction: B(OH)₃ + 3 CH₃OH ⇌ B(OCH₃)₃ + 3 H₂O

A significant challenge in this synthesis is the formation of a low-boiling azeotrope between trimethyl borate (75%) and methanol (25%), which boils at approximately 54°C.[1][5][6] Achieving pure trimethyl borate requires additional purification steps, such as extractive distillation or chemical separation.[7][8]

Experimental Protocol: Synthesis of Trimethyl Borate-Methanol Azeotrope [3][6]

-

To a round-bottom flask equipped for reflux, add boric acid (15 g) and methanol (100 mL).

-

Slowly add concentrated sulfuric acid (2 mL) to the mixture to act as a catalyst and dehydrating agent.[3][6]

-

Heat the mixture to reflux for approximately 30-60 minutes.[3][9]

-

After cooling, reconfigure the apparatus for distillation.

-

Gently heat the mixture. Collect the fraction boiling at 54-60°C, which is the trimethyl borate-methanol azeotrope.[6][8]

| Parameter | Value | Reference |

| Reactants | Boric Acid, Methanol | |

| Catalyst | Sulfuric Acid | [1][3] |

| Reaction Temp. | Reflux (approx. 65°C) | |

| Product Yield | 74.1% to 96.5% | [1][10] |

| Azeotrope BP | 54°C | [6] |

| Pure TMB BP | 68-69°C | [11] |

Hydrolysis

Trimethyl borate is highly susceptible to hydrolysis, readily reacting with water to revert to boric acid and methanol.[1][5] This reaction is rapid and is a key consideration for the handling and storage of the compound, which must be kept under anhydrous conditions. The mechanism involves the nucleophilic attack of water on the electron-deficient boron atom.[12] This property is utilized in applications like wood preservation, where trimethyl borate vapor reacts with moisture in the wood to deposit boric acid, a fungicide and flame retardant.[1]

Role in Suzuki-Miyaura Cross-Coupling

Trimethyl borate is a cornerstone reagent for the Suzuki-Miyaura reaction, one of the most powerful methods for forming carbon-carbon bonds.[13] Its utility is twofold: as a precursor for the necessary boronic acids/esters and as a beneficial additive in challenging coupling reactions.

Precursor to Boronic Acids and Esters

The most common application of trimethyl borate is in the synthesis of aryl- or vinyl-boronic acids and their corresponding esters.[4][11] The synthesis involves the reaction of trimethyl borate with an organometallic reagent, typically a Grignard or organolithium reagent, followed by acidic hydrolysis.[1][13][14] This pathway provides access to a vast array of stable, non-toxic, and functional-group-tolerant boronic acids, which are the key nucleophilic partners in the Suzuki coupling.[13]

Reaction Pathway:

-

Ar-X + Mg → Ar-MgX (Grignard formation)

-

Ar-MgX + B(OCH₃)₃ → Ar-B(OCH₃)₂ + MgX(OCH₃)

-

Ar-B(OCH₃)₂ + 2 H₂O → Ar-B(OH)₂ + 2 CH₃OH

Experimental Protocol: General Synthesis of an Arylboronic Acid [1][13]

-

Prepare the Grignard reagent (ArMgBr) from the corresponding aryl bromide in a suitable ether solvent (e.g., THF, Et₂O) under an inert atmosphere.

-

Cool the Grignard solution to a low temperature (typically -78°C).

-

Slowly add a solution of trimethyl borate in the same solvent to the cooled Grignard reagent.

-

Allow the reaction mixture to warm to room temperature and stir for several hours.

-

Quench the reaction by slowly adding an aqueous acid (e.g., 1 M HCl) and stir until the intermediate is fully hydrolyzed.

-

Perform an aqueous workup. The arylboronic acid can be extracted into an organic solvent and purified by recrystallization or chromatography.

Additive in Anhydrous Suzuki-Miyaura Couplings

Recent advancements have demonstrated that trimethyl borate is a highly effective additive in challenging Suzuki-Miyaura cross-couplings, particularly for heteroaryl-heteroaryl bond formation under anhydrous conditions.[15][16][17][18] Its beneficial effects are attributed to several mechanisms.[15][16][17]

Experimental Protocol: Heteroaryl-Heteroaryl Suzuki-Miyaura Coupling [15]

-

To an oven-dried reaction vessel under an inert atmosphere, add the heteroaryl halide (1.00 mmol), the neopentyl heteroarylboronic ester (1.1 equiv), and the palladium precatalyst (e.g., Pd-CataCXium A-G3, 3 mol%).

-

Add the solvent (e.g., DME) followed by trimethyl borate (3.0 equiv).

-

Add the base, potassium trimethylsilanolate (TMSOK, 1.2 equiv), as a solution in THF.

-

Heat the reaction mixture at reflux for the specified time (e.g., 3 hours).

-